molecular formula C12H18O B7876590 1-(4-Ethylphenyl)-2-methylpropan-2-ol

1-(4-Ethylphenyl)-2-methylpropan-2-ol

Cat. No.: B7876590
M. Wt: 178.27 g/mol
InChI Key: MTUPKFOFZSTTPX-UHFFFAOYSA-N
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Description

1-(4-Ethylphenyl)-2-methylpropan-2-ol is an organic compound with the molecular formula C11H16O It is a secondary alcohol with a phenyl group substituted at the para position with an ethyl group and a tertiary butyl group attached to the carbon bearing the hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-Ethylphenyl)-2-methylpropan-2-ol can be synthesized through several methods. One common approach involves the Grignard reaction, where 4-ethylbenzyl chloride reacts with methylmagnesium bromide, followed by hydrolysis to yield the desired alcohol. Another method involves the reduction of 1-(4-ethylphenyl)-2-methylpropan-2-one using a reducing agent such as sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

In industrial settings, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a palladium or platinum catalyst under high pressure and temperature conditions. This method is efficient and scalable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-(4-Ethylphenyl)-2-methylpropan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding ketone, 1-(4-ethylphenyl)-2-methylpropan-2-one, using oxidizing agents such as chromic acid or PCC (pyridinium chlorochromate).

    Reduction: It can be reduced to form the corresponding alkane using strong reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Chromic acid, PCC, or potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Thionyl chloride, phosphorus tribromide.

Major Products

    Oxidation: 1-(4-Ethylphenyl)-2-methylpropan-2-one.

    Reduction: 1-(4-Ethylphenyl)-2-methylpropane.

    Substitution: Various alkyl halides depending on the substituting reagent.

Scientific Research Applications

1-(4-Ethylphenyl)-2-methylpropan-2-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties.

Mechanism of Action

The mechanism of action of 1-(4-Ethylphenyl)-2-methylpropan-2-ol involves its interaction with various molecular targets. As an alcohol, it can participate in hydrogen bonding and act as a nucleophile in chemical reactions. The phenyl and ethyl groups contribute to its hydrophobic interactions, affecting its solubility and reactivity in different environments.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methyl-phenyl)-2-methyl-propan-2-ol: Similar structure but with a methyl group instead of an ethyl group.

    1-(4-Isopropyl-phenyl)-2-methyl-propan-2-ol: Similar structure but with an isopropyl group instead of an ethyl group.

    1-(4-Phenyl)-2-methyl-propan-2-ol: Lacks the ethyl substitution on the phenyl ring.

Uniqueness

1-(4-Ethylphenyl)-2-methylpropan-2-ol is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and physical properties. This substitution can affect the compound’s boiling point, solubility, and interaction with other molecules, making it distinct from its analogs.

Properties

IUPAC Name

1-(4-ethylphenyl)-2-methylpropan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O/c1-4-10-5-7-11(8-6-10)9-12(2,3)13/h5-8,13H,4,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTUPKFOFZSTTPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CC(C)(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

14.8 g (90 mmol) of 1-(4-ethylphenyl)propan-2-one dissolved in diethyl ether is added dropwise to 39 mL of a 3 molar solution of methylmagnesium bromide in diethyl ether while being cooled with an ice bath in such a way that the temperature does not exceed 30° C. After the addition has ended, the reaction mixture is refluxed for 1.5 hours and then hydrolyzed with 10% ammonium chloride solution. After the removal of the organic phase, the aqueous phase is extracted with diethyl ether. The combined ether phases are washed with water, dried with sodium sulfate, and evaporated down. The oil thus obtained is further reacted directly. Yield: 15.5 g (90%).
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